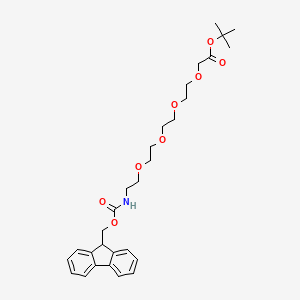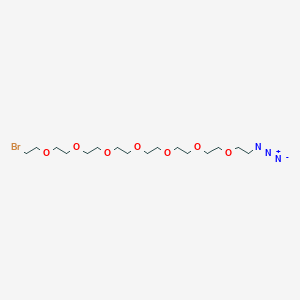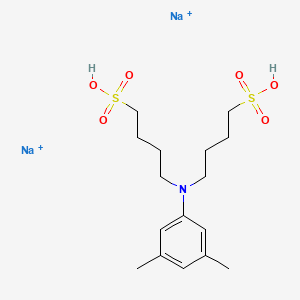
FmocNH-PEG4-t-butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FmocNH-PEG4-t-butyl acetate is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are bifunctional molecules designed to degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Méthodes De Préparation
The synthesis of FmocNH-PEG4-t-butyl acetate involves several steps of organic synthesis reactions. The general synthetic route includes the following steps:
Fmoc Protection: The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
PEGylation: The protected amino group is then linked to a PEG chain.
t-Butyl Ester Formation: The terminal hydroxyl group of the PEG chain is esterified with t-butyl acetate
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for scale-up and purity.
Analyse Des Réactions Chimiques
FmocNH-PEG4-t-butyl acetate can undergo various types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Ester Hydrolysis: The t-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions
Common reagents and conditions used in these reactions include piperidine for Fmoc deprotection and hydrochloric acid for ester hydrolysis. Major products formed from these reactions include the deprotected amine and the carboxylic acid derivative.
Applications De Recherche Scientifique
FmocNH-PEG4-t-butyl acetate has several scientific research applications:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies
Biology: PROTACs synthesized using this linker can selectively degrade target proteins, making them useful for studying protein degradation pathways and for identifying potential drug targets
Medicine: PROTACs have potential therapeutic applications in treating diseases by degrading disease-causing proteins
Industry: The compound is used in the development of new drugs and in the production of research reagents
Mécanisme D'action
The mechanism of action of FmocNH-PEG4-t-butyl acetate involves its role as a linker in PROTACs. PROTACs function by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain in this compound provides flexibility and solubility, facilitating the interaction between the target protein and the E3 ligase .
Comparaison Avec Des Composés Similaires
FmocNH-PEG4-t-butyl acetate can be compared with other PEG-based PROTAC linkers:
FmocNH-PEG2-t-butyl acetate: This compound has a shorter PEG chain, which may affect the flexibility and solubility of the resulting PROTAC.
FmocNH-PEG8-t-butyl acetate: This compound has a longer PEG chain, which may provide greater flexibility but could also affect the overall size and pharmacokinetics of the PROTAC
The uniqueness of this compound lies in its optimal PEG chain length, which balances flexibility and solubility, making it a versatile linker for PROTAC synthesis .
Propriétés
Formule moléculaire |
C29H39NO8 |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C29H39NO8/c1-29(2,3)38-27(31)21-36-19-18-35-17-16-34-15-14-33-13-12-30-28(32)37-20-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,26H,12-21H2,1-3H3,(H,30,32) |
Clé InChI |
LUFOHZGUDWQNKB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[2-[(1E,3E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11828407.png)
![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(N-(tert-butoxycarbonyl)-N-(4-chlorobenzyl)glycyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11828412.png)


![(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide](/img/structure/B11828418.png)

![(2S,4aR,8aR)-8a-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridine](/img/structure/B11828433.png)
![tert-Butyl 2-(2-bromo-5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11828438.png)
![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)

![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
